molecular formula C15H13ClN2O B5556356 Cyclohexyl-amidophosphorsaeure-diaethylester

Cyclohexyl-amidophosphorsaeure-diaethylester

Cat. No.: B5556356
M. Wt: 272.73 g/mol
InChI Key: FXVDOHBOXGGGPQ-LICLKQGHSA-N
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Description

Cyclohexyl-amidophosphorsaeure-diaethylester, also known as diethyl cyclohexylaminophosphonate, is an organophosphorus compound with the molecular formula C₁₀H₂₂NO₃P. It is characterized by the presence of a cyclohexyl group attached to a phosphoramidate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-amidophosphorsaeure-diaethylester can be synthesized through the reaction of cyclohexylamine with diethyl phosphite. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as toluene or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-amidophosphorsaeure-diaethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl-amidophosphorsaeure-diaethylester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl-amidophosphorsaeure-diaethylester involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the phosphoramidate moiety can undergo hydrolysis to release active species that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclohexyl group and a phosphoramidate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-11-5-4-7-12(9-11)15(19)18-17-10-13-6-2-3-8-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVDOHBOXGGGPQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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